Cas no 1280786-78-8 (3-Bromo-2-methyl-6-propoxypyridine)

3-Bromo-2-methyl-6-propoxypyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-methyl-6-propoxypyridine
- A889073
- 1280786-78-8
- MFCD18783193
- BS-20585
- CS-0443931
- Pyridine, 3-bromo-2-methyl-6-propoxy-
- DTXSID30682459
- AKOS015892001
- SCHEMBL15918541
-
- MDL: MFCD18783193
- インチ: InChI=1S/C9H12BrNO/c1-3-6-12-9-5-4-8(10)7(2)11-9/h4-5H,3,6H2,1-2H3
- InChIKey: LUGOFOMTYGNWHQ-UHFFFAOYSA-N
- ほほえんだ: CCCOC1=CC=C(C(=N1)C)Br
計算された属性
- せいみつぶんしりょう: 229.01000
- どういたいしつりょう: 229.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- PSA: 22.12000
- LogP: 2.94130
3-Bromo-2-methyl-6-propoxypyridine セキュリティ情報
3-Bromo-2-methyl-6-propoxypyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Bromo-2-methyl-6-propoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172711-5g |
3-Bromo-2-methyl-6-propoxypyridine |
1280786-78-8 | 95% | 5g |
$380 | 2024-08-02 | |
abcr | AB311702-5 g |
3-Bromo-2-methyl-6-propoxypyridine; 95% |
1280786-78-8 | 5g |
€725.60 | 2022-03-25 | ||
TRC | B697538-250mg |
3-Bromo-2-methyl-6-propoxypyridine |
1280786-78-8 | 250mg |
$ 150.00 | 2023-04-18 | ||
TRC | B697538-1g |
3-Bromo-2-methyl-6-propoxypyridine |
1280786-78-8 | 1g |
$ 322.00 | 2023-04-18 | ||
Fluorochem | 211419-1g |
3-Bromo-2-methyl-6-propoxypyridine |
1280786-78-8 | 95% | 1g |
£150.00 | 2022-03-01 | |
Fluorochem | 211419-5g |
3-Bromo-2-methyl-6-propoxypyridine |
1280786-78-8 | 95% | 5g |
£576.00 | 2022-03-01 | |
A2B Chem LLC | AA43560-25g |
3-Bromo-2-methyl-6-propoxypyridine |
1280786-78-8 | 95% | 25g |
$271.00 | 2024-04-20 | |
abcr | AB311702-1 g |
3-Bromo-2-methyl-6-propoxypyridine; 95% |
1280786-78-8 | 1g |
€212.20 | 2022-03-25 | ||
TRC | B697538-500mg |
3-Bromo-2-methyl-6-propoxypyridine |
1280786-78-8 | 500mg |
$ 230.00 | 2023-04-18 | ||
Chemenu | CM172711-5g |
3-Bromo-2-methyl-6-propoxypyridine |
1280786-78-8 | 95% | 5g |
$380 | 2021-08-05 |
3-Bromo-2-methyl-6-propoxypyridine 関連文献
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1. Book reviews
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
3-Bromo-2-methyl-6-propoxypyridineに関する追加情報
Introduction to 3-Bromo-2-methyl-6-propoxypyridine (CAS No: 1280786-78-8)
3-Bromo-2-methyl-6-propoxypyridine is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural properties and versatile reactivity. This pyridine derivative, identified by the CAS number 1280786-78-8, has garnered considerable attention due to its potential applications in the synthesis of biologically active molecules. The presence of a bromine substituent at the 3-position, combined with a methyl group at the 2-position and a propoxy group at the 6-position, imparts distinct chemical characteristics that make it a valuable intermediate in organic synthesis.
The compound's molecular structure contributes to its reactivity, enabling it to participate in various chemical transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions. These properties are particularly useful in the development of novel pharmaceutical agents, where precise structural modifications can enhance biological activity and selectivity. The 3-Bromo-2-methyl-6-propoxypyridine scaffold has been explored in numerous synthetic pathways, underscoring its importance in medicinal chemistry.
Recent advancements in the field of drug discovery have highlighted the utility of 3-Bromo-2-methyl-6-propoxypyridine in the design of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its role as a key intermediate in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The bromine atom at the 3-position serves as an ideal site for palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse functional groups while maintaining structural integrity.
Moreover, the propoxy group at the 6-position introduces polarity and solubility characteristics that can influence drug bioavailability and pharmacokinetic profiles. This feature has been leveraged in optimizing lead compounds for better membrane permeability and metabolic stability. The 3-Bromo-2-methyl-6-propoxypyridine derivative has also been investigated for its potential in developing agrochemicals, where its structural motifs contribute to pest resistance and crop protection.
In terms of synthetic methodologies, researchers have utilized 3-Bromo-2-methyl-6-propoxypyridine as a precursor in multi-step syntheses involving Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction protocols. These transformations have enabled the construction of complex heterocyclic frameworks with high precision. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.
One notable application of 3-Bromo-2-methyl-6-propoxypyridine is in the development of antiviral agents. The pyridine core is a common pharmacophore in drugs targeting viral proteases and polymerases. By modifying substituents such as bromine and propoxy groups, chemists can fine-tune binding interactions with viral targets, improving efficacy and reducing side effects. Preliminary studies have shown promising results when incorporating this scaffold into antiviral drug candidates.
The agrochemical sector has also benefited from the use of 3-Bromo-2-methyl-6-propoxypyridine, particularly in formulating novel herbicides and fungicides. Its structural features allow for selective interaction with biological targets in plants, offering solutions to emerging resistance issues. The compound's versatility in chemical modifications ensures that it remains relevant in addressing evolving agricultural challenges.
From a computational chemistry perspective, 3-Bromo-2-methyl-6-propoxypyridine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These simulations have provided insights into binding affinities, enzyme kinetics, and drug-receptor docking interactions. Such data are invaluable for guiding experimental design and optimizing lead compounds before they enter clinical trials.
The environmental impact of using 3-Bromo-2-methyl-6-propoxypyridine as an intermediate has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Catalytic processes and solvent-free reactions are among the innovations being explored to enhance sustainability without compromising yield or purity.
In conclusion,3-Bromo-2-methyl-6-propoxypyridine (CAS No: 1280786-78-8) represents a versatile and valuable compound in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic applications, making it indispensable for developing next-generation therapeutics and crop protection agents. As research continues to uncover new possibilities for this compound,3-Bromo-2-methyl-6-propoxypyridine is poised to remain at the forefront of innovation in medicinal chemistry.
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